molecular formula C9H9Cl2I B13632907 1-Chloro-3-(3-chloropropyl)-4-iodobenzene

1-Chloro-3-(3-chloropropyl)-4-iodobenzene

Cat. No.: B13632907
M. Wt: 314.97 g/mol
InChI Key: GNJQNZGZFTVBAS-UHFFFAOYSA-N
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Description

1-Chloro-3-(3-chloropropyl)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(3-chloropropyl)-4-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the reaction of 1-chloro-4-iodobenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(3-chloropropyl)-4-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or amines. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Chloro-3-(3-chloropropyl)-4-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(3-chloropropyl)-4-iodobenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the chloropropyl group can facilitate interactions with biological membranes or other macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-iodopropane: Similar in structure but lacks the aromatic benzene ring.

    3-Chloro-1-propanol: Contains a hydroxyl group instead of an aromatic ring and iodine atom.

    1-Bromo-3-chloropropane: Similar halogenated alkane but with bromine instead of iodine.

Uniqueness

1-Chloro-3-(3-chloropropyl)-4-iodobenzene is unique due to the combination of halogen atoms and the chloropropyl group attached to an aromatic ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.

Properties

Molecular Formula

C9H9Cl2I

Molecular Weight

314.97 g/mol

IUPAC Name

4-chloro-2-(3-chloropropyl)-1-iodobenzene

InChI

InChI=1S/C9H9Cl2I/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2

InChI Key

GNJQNZGZFTVBAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCCl)I

Origin of Product

United States

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